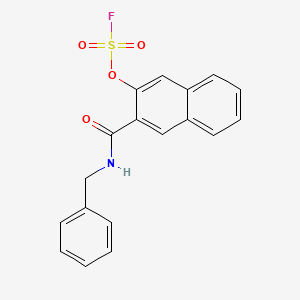
3-(Benzylcarbamoyl)naphthalen-2-ylfluoranesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzylcarbamoyl)naphthalen-2-yl fluoranesulfonate is a chemical compound with the molecular formula C18H15NO4S. It is known for its unique structure, which combines a naphthalene ring with a benzylcarbamoyl group and a fluoranesulfonate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylcarbamoyl)naphthalen-2-yl fluoranesulfonate typically involves the following steps:
Formation of the Benzylcarbamoyl Group: This step involves the reaction of benzylamine with a suitable naphthalene derivative to form the benzylcarbamoyl group.
Introduction of the Fluoranesulfonate Moiety:
Industrial Production Methods
Industrial production of 3-(benzylcarbamoyl)naphthalen-2-yl fluoranesulfonate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions are carried out in industrial reactors to produce the compound in bulk.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity 3-(benzylcarbamoyl)naphthalen-2-yl fluoranesulfonate.
化学反应分析
Types of Reactions
3-(Benzylcarbamoyl)naphthalen-2-yl fluoranesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as naphthalenediol derivatives.
Substitution: The benzylcarbamoyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as sodium borohydride (NaBH) and lithium aluminum hydride (LiAlH) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthalenediol derivatives.
Substitution: Various substituted benzylcarbamoyl derivatives.
科学研究应用
3-(Benzylcarbamoyl)naphthalen-2-yl fluoranesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(benzylcarbamoyl)naphthalen-2-yl fluoranesulfonate involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzyme activities by binding to their active sites.
Modulate Signaling Pathways: Affect cellular signaling pathways, leading to changes in cell behavior and function.
Induce Apoptosis: Trigger programmed cell death in cancer cells through various molecular mechanisms.
相似化合物的比较
Similar Compounds
3-(Benzylcarbamoyl)naphthalen-2-yl sulfonate: Lacks the fluorine atom, resulting in different chemical properties.
3-(Benzylcarbamoyl)naphthalen-2-yl chloride: Contains a chloride group instead of the fluoranesulfonate moiety.
3-(Benzylcarbamoyl)naphthalen-2-yl bromide: Similar to the chloride derivative but with a bromine atom.
Uniqueness
3-(Benzylcarbamoyl)naphthalen-2-yl fluoranesulfonate is unique due to the presence of the fluoranesulfonate group, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
属性
分子式 |
C18H14FNO4S |
|---|---|
分子量 |
359.4 g/mol |
IUPAC 名称 |
2-(benzylcarbamoyl)-3-fluorosulfonyloxynaphthalene |
InChI |
InChI=1S/C18H14FNO4S/c19-25(22,23)24-17-11-15-9-5-4-8-14(15)10-16(17)18(21)20-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,20,21) |
InChI 键 |
WNEZCZRCJSNWMD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3C=C2OS(=O)(=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















